An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is a specialized organic molecule that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique structure, which combines a substituted nicotinic acid core with a bulky tert-butylphenoxy group, suggests a range of physicochemical properties that are critical to its application in drug discovery and development. The strategic placement of a chlorine atom and a phenoxy-ether linkage on the pyridine ring is anticipated to modulate its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. In the absence of extensive empirical data for this specific molecule, this document leverages established knowledge of its core structural components—6-chloronicotinic acid and 3-tert-butylphenol—to provide well-grounded estimations. Furthermore, this guide outlines detailed, field-proven methodologies for the analytical characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.
Molecular Structure and Key Features
The molecular structure of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid is characterized by a pyridine-3-carboxylic acid (nicotinic acid) backbone. A chlorine atom is substituted at the 5-position, and a 3-tert-butylphenoxy group is attached at the 6-position via an ether linkage.
Caption: Chemical structure of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid. These predictions are derived from the known properties of 6-chloronicotinic acid and 3-tert-butylphenol, taking into account the electronic and steric effects of the substituents.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Molecular Formula | C₁₆H₁₆ClNO₃ | Based on the chemical structure. |
| Molecular Weight | 305.76 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow crystalline solid | Similar to 6-chloronicotinic acid, which is an off-white to beige crystalline powder[1][2]. The extended conjugation may impart a slight color. |
| Melting Point | 170-190 °C | The melting point of 6-chloronicotinic acid is approximately 190 °C (with decomposition)[1][2]. The addition of the bulky, non-polar 3-tert-butylphenoxy group may disrupt the crystal lattice of the nicotinic acid core, potentially lowering the melting point. |
| Boiling Point | > 350 °C | The boiling point of 6-chloronicotinic acid is estimated to be around 330.1 °C[2]. The significantly larger molecular weight of the target compound will lead to a higher boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water and non-polar solvents. | 6-Chloronicotinic acid is soluble in water (2 mg/mL at 20°C), ethanol, methanol, and DMSO[1]. 3-tert-butylphenol is more soluble in organic solvents than in water[3]. The presence of the large hydrophobic tert-butylphenoxy group will decrease water solubility, while the carboxylic acid and pyridine nitrogen will maintain solubility in polar organic solvents. |
| pKa | 3.0 - 4.0 | The predicted pKa of 6-chloronicotinic acid is 3.24[1]. The electronic effect of the 3-tert-butylphenoxy group at the 6-position is not expected to drastically alter the acidity of the carboxylic acid at the 3-position. |
| LogP | 3.5 - 4.5 | This is an estimate based on the increased lipophilicity from the 3-tert-butylphenoxy group compared to the more polar 6-chloronicotinic acid. |
| Stability | Stable under normal storage conditions. Incompatible with strong oxidizing agents. | 6-Chloronicotinic acid is stable under normal conditions but incompatible with strong oxidizing agents[1][4]. The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions. The compound should be stored in a cool, dry, dark place[1]. |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid, a series of well-established analytical techniques should be employed.
Purity and Identity Confirmation: A Multi-technique Approach
A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for the characterization of a synthesized compound.
A. High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and to quantify it in various matrices.
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Methodology:
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Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping) is recommended.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm)[5][6]. For higher specificity and confirmation of molecular weight, a mass spectrometer (LC-MS) should be used as the detector[5].
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Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.
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B. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.
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Methodology:
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Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
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Analysis: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information, for instance, by showing the loss of the tert-butyl group or cleavage of the ether bond.
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C. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide an unambiguous structural confirmation of the molecule.
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Methodology:
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¹H NMR: Will show the number of different types of protons and their connectivity. The aromatic protons on the pyridine and benzene rings, the tert-butyl protons, and the carboxylic acid proton will have characteristic chemical shifts.
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¹³C NMR: Will indicate the number of different types of carbon atoms in the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, providing a complete structural assignment. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
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Determination of Melting Point
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Objective: To determine the temperature at which the solid compound transitions to a liquid.
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Methodology: A calibrated melting point apparatus should be used. The sample is slowly heated, and the temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting range is indicative of high purity.
Solubility Determination
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Objective: To quantify the solubility of the compound in various solvents.
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Methodology:
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).
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The mixture is agitated at a constant temperature until equilibrium is reached.
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The saturated solution is filtered, and the concentration of the dissolved compound is determined by a validated analytical method, such as HPLC-UV.
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Determination of pKa
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Objective: To measure the acid dissociation constant of the carboxylic acid group.
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Methodology: Potentiometric titration is a standard method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
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Objective: To measure the lipophilicity of the compound.
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Methodology: The shake-flask method is a common approach.
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A solution of the compound is prepared in a mixture of n-octanol and water.
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The mixture is shaken until equilibrium is reached.
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The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method.
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LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Proposed Synthetic Pathway
A plausible synthetic route to 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid involves a nucleophilic aromatic substitution reaction.
Caption: A proposed synthetic pathway for 6-(3-Tert-butylphenoxy)-5-chloronicotinic acid.
This reaction would likely involve the deprotonation of 3-tert-butylphenol with a suitable base (e.g., potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace the chlorine atom at the 6-position of the nicotinic acid ring. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.
Conclusion
References
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Determination of phenazopyridine in human plasma by high performance liquid chromatography. (2025). ResearchGate. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]
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3-tert-butylphenol. Solubility of Things. [Link]
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Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations. PubMed. [Link]
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Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. [Link]
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Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. ResearchGate. [Link]
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Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. A&A Pharmachem. [Link]
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